Cyanine7.5 hydrazide

In Vivo Imaging Fluorescence Quantum Yield NIR Probe Comparison

Cyanine7.5 hydrazide (Cy7.5-Hz) is a carbonyl-reactive derivative of the cyanine 7.5 near-infrared (NIR) fluorophore. It features a hydrazide functional group (-NH-NH₂) that reacts with aldehydes and ketones to form stable hydrazone linkages, making it particularly useful for labeling antibodies after periodate oxidation of carbohydrate moieties.

Molecular Formula
Molecular Weight 735.84
Cat. No. B1574598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanine7.5 hydrazide
SynonymsCyanine7.5 hydrazide
Molecular Weight735.84
Structural Identifiers
SMILESCC1(C)/C(N(C)C2=CC=C3C(C=CC=C3)=C21)=C\C=C(CCC4)\C=C4/C=C/C5=[N+](CCCCCC(N[NH3+])=O)C6=CC=C7C(C=CC=C7)=C6C5(C)C.[2Cl-]
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cyanine7.5 Hydrazide: A Near-Infrared Carbonyl-Reactive Fluorophore for Deep-Tissue In Vivo Imaging


Cyanine7.5 hydrazide (Cy7.5-Hz) is a carbonyl-reactive derivative of the cyanine 7.5 near-infrared (NIR) fluorophore . It features a hydrazide functional group (-NH-NH₂) that reacts with aldehydes and ketones to form stable hydrazone linkages, making it particularly useful for labeling antibodies after periodate oxidation of carbohydrate moieties . The compound exhibits an excitation maximum at ~788 nm and an emission maximum at ~808 nm, placing its fluorescence deep within the NIR optical window where tissue autofluorescence is minimal and penetration depth is maximized [1].

Why Cyanine7.5 Hydrazide Cannot Be Directly Substituted with Cy7, Cy5.5, or Sulfo-Cy7.5 Analogs


Cyanine7.5 hydrazide occupies a precise intersection of spectral position, reactive chemistry, and solubility that is not interchangeable with its closest in-class analogs. Generic substitution with Cy7 hydrazide results in a significant blue shift (~38 nm in excitation) that reduces tissue penetration depth and increases autofluorescence interference [1]. Substitution with Cy5.5 hydrazide introduces even greater spectral disparity, as Cy5.5 operates in a different NIR sub-region (~680 nm) with fundamentally distinct luminescence mechanisms driven by shorter conjugated chain length [2]. The sulfonated analog Sulfo-Cyanine7.5 hydrazide, while improving aqueous solubility, introduces an additional variable that may be unnecessary or detrimental depending on the application context [3]. The following evidence quantifies exactly where Cyanine7.5 hydrazide diverges measurably from each comparator.

Quantitative Differentiation Evidence: Cyanine7.5 Hydrazide vs. ICG, Cy7-Hz, Cy5.5-Hz, and Sulfo-Cy7.5-Hz


Fluorescence Quantum Yield Advantage Over Clinically Approved ICG

Cyanine7.5 hydrazide exhibits a higher fluorescence quantum yield than indocyanine green (ICG), the clinically approved NIR comparator, while maintaining nearly identical spectral positioning . This translates to brighter fluorescence signal per absorbed photon, which is critical for detection sensitivity in deep-tissue imaging applications .

In Vivo Imaging Fluorescence Quantum Yield NIR Probe Comparison

Spectral Red-Shift Advantage Over Cy7 Hydrazide for Deep-Tissue Penetration

Cyanine7.5 hydrazide is red-shifted by 38 nm in excitation maximum compared to Cy7 hydrazide, positioning its absorption and emission deeper into the NIR tissue transparency window (NIR-I: 700-900 nm) [1]. This spectral difference is not trivial; it directly impacts photon penetration depth and autofluorescence background suppression in biological tissues [2].

Deep-Tissue Imaging Excitation Maximum NIR Window I

Higher Molar Extinction Coefficient Compared to Cy7 Hydrazide

Cyanine7.5 hydrazide exhibits a higher molar extinction coefficient (ε) than Cy7 hydrazide, contributing to greater fluorescence brightness independent of quantum yield differences [1]. This is a structural advantage conferred by the extended polymethine chain in the Cy7.5 core [2].

Molar Extinction Coefficient Fluorescence Brightness Detection Sensitivity

Spectral and Mechanistic Differentiation from Cy5.5 Hydrazide via Conjugated Chain Length

Cy5.5 and Cy7.5 represent distinct NIR spectral classes. Density functional theory (DFT) calculations demonstrate that the differences in luminescence properties and energy gaps between Cy5.5 and Cy7.5 arise from the length of the conjugated chain connecting the two aromatic rings in the molecule [1]. Cy5.5 hydrazide excites at ~680 nm, while Cyanine7.5 hydrazide excites at 788 nm—a >100 nm separation [2].

NIR-II Fluorescein Conjugated Chain Length Luminescence Mechanism

Solubility Profile Differentiates Non-Sulfonated Cyanine7.5 Hydrazide from Sulfo-Cyanine7.5 Hydrazide

Cyanine7.5 hydrazide exhibits moderate solubility in water but good solubility in polar organic solvents (DMF, DMSO, alcohols), whereas Sulfo-Cyanine7.5 hydrazide is engineered with sulfonate groups for enhanced aqueous solubility [1]. This distinction is critical for workflow compatibility .

Solubility Organic Solvent Compatibility Aqueous Labeling

Optimal Scientific and Industrial Applications of Cyanine7.5 Hydrazide Based on Verified Differentiation


In Vivo Deep-Tissue Fluorescence Imaging Where ICG Provides Inadequate Brightness

For small animal imaging studies requiring detection of labeled biomolecules in deep tissue locations (e.g., orthotopic tumor models, lymph node mapping), Cyanine7.5 hydrazide offers superior fluorescence quantum yield (0.10) compared to the clinically approved comparator ICG (~0.04-0.05) while maintaining nearly identical NIR spectral positioning . The 2- to 2.5-fold brightness advantage translates to improved detection sensitivity and potentially lower required probe doses, which is particularly valuable when targeting low-abundance biomarkers or when imaging through several millimeters of tissue .

Antibody Labeling for NIR-I Window Imaging Requiring Maximal Tissue Penetration

When labeling antibodies for in vivo fluorescence imaging applications, Cyanine7.5 hydrazide provides a 38 nm red-shift in excitation (788 nm vs. 750 nm) and a 12% higher molar extinction coefficient (223,000 vs. 199,000 L⋅mol⁻¹⋅cm⁻¹) compared to Cy7 hydrazide . This combination positions the probe optimally within the NIR tissue transparency window, where hemoglobin absorption is reduced and photon scattering is minimized. The hydrazide functional group enables site-specific labeling of periodate-oxidized antibody carbohydrate domains, preserving antigen-binding function while achieving reproducible dye-to-protein ratios .

Dual-Color Multiplexed NIR Imaging with Cy5.5-Based Probes

For experiments requiring simultaneous detection of two distinct biomolecular targets using NIR fluorescence, Cyanine7.5 hydrazide can be paired with Cy5.5 hydrazide for minimal spectral crosstalk. DFT calculations confirm that the >100 nm excitation separation (788 nm vs. ~680 nm) arises from fundamental differences in conjugated chain length, not merely a spectral tuning of the same chromophore . This enables clean multiplexed detection in gel-based assays and in vivo imaging systems equipped with appropriate filter sets, as demonstrated in proteome-wide carbonylation studies where Cy5.5-Hz and Cy7.5-Hz were used to label distinct carbonylated protein populations .

Organic-Phase Labeling Workflows Requiring DMF/DMSO Solubility

For labeling of hydrophobic biomolecules or synthetic polymers that require reaction in organic solvents (DMF or DMSO), the non-sulfonated Cyanine7.5 hydrazide is the appropriate choice over the sulfonated analog. The moderate aqueous solubility but good organic solvent solubility profile of Cyanine7.5 hydrazide enables efficient labeling reactions in DMF/DMSO while still permitting subsequent aqueous workup or purification . This contrasts with Sulfo-Cyanine7.5 hydrazide, whose sulfonate groups enhance water solubility but may reduce compatibility with organic-phase reactions or subsequent extraction steps .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyanine7.5 hydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.